Glycyl-isolysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycyl-isolysine est un dipeptide composé de glycine et d'isoleucine. C'est un peptide simple qui joue un rôle important dans divers processus biochimiques. La glycine est le plus petit acide aminé, tandis que l'isoleucine est un acide aminé à chaîne ramifiée.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Glycyl-isolysine peut être synthétisée par des techniques standard de synthèse peptidique. Une méthode courante implique l'utilisation de la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Activation de la résine : La résine est activée pour permettre au premier acide aminé de se fixer.

Réaction de couplage : La glycine est couplée à la résine à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC).

Déprotection : Le groupe protecteur de la glycine est retiré pour permettre au prochain acide aminé de se coupler.

Ajout d'isoleucine : L'isoleucine est ensuite ajoutée à la chaîne peptidique croissante à l'aide du même réactif de couplage.

Clivage et purification : Le peptide est clivé de la résine et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP).

Méthodes de production industrielle

La production industrielle de this compound peut impliquer la SPPS à grande échelle ou la synthèse peptidique en solution. Le choix de la méthode dépend de l'échelle et de la pureté souhaitées du produit final. La synthèse en solution peut être plus adaptée à la production à grande échelle, tandis que la SPPS offre une pureté plus élevée et est souvent utilisée à des fins de recherche.

Analyse Des Réactions Chimiques

Types de réactions

Glycyl-isolysine peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes amino de la this compound peuvent être oxydés pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir toute forme oxydée à son état d'origine.

Substitution : Les groupes amino peuvent participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) peuvent être utilisés comme agents oxydants.

Réduction : Le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs courants.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes des groupes amino, tandis que la réduction restaurera les groupes amino d'origine.

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme élément constitutif pour des peptides et des protéines plus complexes.

Biologie : Il sert de composé modèle pour étudier les interactions et les fonctions des peptides.

Médecine : Recherche sur ses applications thérapeutiques potentielles, telles que les systèmes d'administration de médicaments et les thérapies à base de peptides.

Industrie : Il est utilisé dans la synthèse de divers produits biochimiques et comme étalon dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le peptide peut se lier à des enzymes, des récepteurs ou d'autres protéines, influençant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel la this compound est utilisée.

Applications De Recherche Scientifique

Glycyl-isolysine has several applications in scientific research, including:

Chemistry: It is used as a building block for more complex peptides and proteins.

Biology: It serves as a model compound for studying peptide interactions and functions.

Medicine: Research into its potential therapeutic applications, such as drug delivery systems and peptide-based therapies.

Industry: It is used in the synthesis of various biochemical products and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of glycyl-isolysine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which this compound is used.

Comparaison Avec Des Composés Similaires

Composés similaires

Glycylglycine : Un autre dipeptide simple composé de deux molécules de glycine.

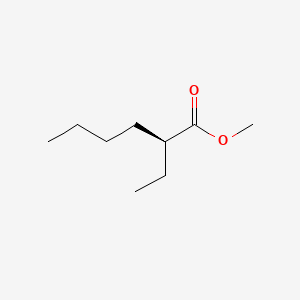

Glycyl-L-isoleucine : Similaire à la glycyl-isolysine mais avec une stéréochimie différente.

Glycyl-L-lysine : Un dipeptide composé de glycine et de lysine.

Unicité

This compound est unique en raison de sa combinaison spécifique de glycine et d'isoleucine, qui confère des propriétés distinctes. Sa structure ramifiée de l'isoleucine le différencie des autres dipeptides simples, offrant potentiellement des interactions et des applications uniques dans divers domaines.

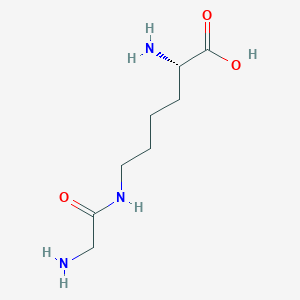

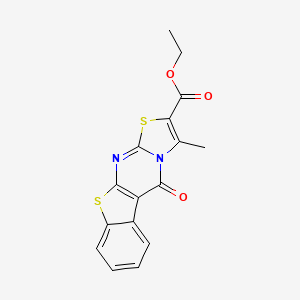

Propriétés

Numéro CAS |

1191-22-6 |

|---|---|

Formule moléculaire |

C8H17N3O3 |

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H17N3O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |

Clé InChI |

YOYBPHLYMUAKGZ-LURJTMIESA-N |

SMILES isomérique |

C(CCNC(=O)CN)C[C@@H](C(=O)O)N |

SMILES canonique |

C(CCNC(=O)CN)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)